Phenyl (thiophen-3-ylmethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

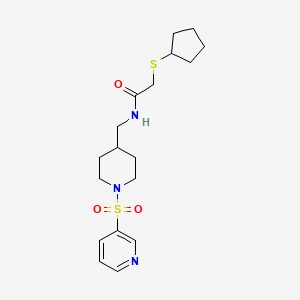

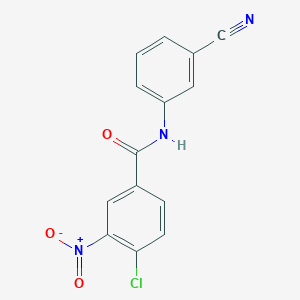

Phenyl (thiophen-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H11NO2S . It is a carbamate derivative, which is a class of compounds that have received much attention in recent years due to their role in modern drug discovery and medicinal chemistry .

Synthesis Analysis

Carbamates can be synthesized through various methods. One such method involves the direct coupling of simple phenols with mono- and di-alkyl formamides . Another method involves the use of carbonylimidazolide in water with a nucleophile . These methods provide an efficient and general approach for the preparation of carbamates .Molecular Structure Analysis

The carbamate functionality in this compound is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . They also have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .Scientific Research Applications

Synthesis and Preclinical Evaluation

A study by Mathew et al. (2014) involved the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, evaluated for antidepressant and neurotoxicity screening. One compound notably reduced immobility time significantly in force swimming and tail suspension tests, indicating potential antidepressant medication applications Mathew, B., Suresh, J., & Anbazhagan, S. (2014).

Electrochromic Properties

Hu et al. (2019) designed and synthesized asymmetric structure polymers based on carbazole-EDOT and 2,5–dithienylpyrrole derivatives, showcasing multi-electrochromic properties. These materials exhibit potential applications in electrochromic devices Hu, B., Li, C., Liu, Z., Zhang, X., Luo, W., & Jin, L. (2019).

Corrosion Inhibition

Daoud et al. (2014) synthesized (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, demonstrating its efficacy as a corrosion inhibitor for mild steel in acidic solutions. This compound efficiently inhibits corrosion, suggesting applications in protecting metal surfaces Daoud, D., Douadi, T., Issaadi, S., & Chafaa, S. (2014).

Antimicrobial and Analgesic Activities

Abdel-Wahab et al. (2012) reported the synthesis of new heterocycles with 3-(2'-thienyl)pyrazole moiety, showing significant antimicrobial, anti-inflammatory, and analgesic activities. This highlights the potential of thiophene-containing compounds in developing new therapeutic agents Abdel-Wahab, B. F., Abdel-Gawad, H., Awad, G., & Badria, F. (2012).

Antibacterial Evaluation

Pitucha et al. (2010) explored 3-(thiophen-2-ylmethyl)-4-substituted-4,5-dihydro-I H-1,2,4-triazol-5-one derivatives for their antibacterial efficacy against various aerobic bacteria, including S. pyogenes, P. aeruginosa, and S. aureus. Some derivatives showed promising activity, suggesting their use in antibacterial applications Pitucha, M., Olender, A., Wujec, M., Borowski, P., & Mardarowicz, M. (2010).

Electroluminescence

A study by Zhang et al. (2011) on polymers with carbazole-oxadiazole side chains as ambipolar hosts for phosphorescent light-emitting diodes suggests these materials' suitability for use in light-emitting devices, demonstrating good thermal stability and favorable electronic properties Zhang, Y., Zuniga, C., Kim, S., Cai, D., Barlow, S., Salman, S., Coropceanu, V., Brédas, J., Kippelen, B., & Marder, S. (2011).

Mechanism of Action

Target of Action

Phenyl (thiophen-3-ylmethyl)carbamate, as a carbamate derivative, is known to interact with various biological targets. Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are specifically designed to make drug-target interactions through their carbamate moiety .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

This compound may affect various biochemical pathways. Carbamates, in general, have been found to play a major role in microbial degradation of pesticides . They are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with carbamate derivatives . These effects could include modulation of inter- and intramolecular interactions with target enzymes or receptors .

Future Directions

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

Properties

IUPAC Name |

phenyl N-(thiophen-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(13-8-10-6-7-16-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJROMWWTDYLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2561238.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)

![6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2561244.png)

![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561249.png)

![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2561253.png)

![(E)-N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2561254.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2561256.png)

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B2561257.png)